molecular formula C9H12N2O4S B3024126 (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid CAS No. 162148-16-5

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B3024126
CAS No.: 162148-16-5
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-NTSWFWBYSA-N
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Description

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring fused with a pyrrolidine ring

Mechanism of Action

Target of Action

The primary targets of this compound, also known as (4S)-3-[(2S)-5-OXOPYRROLIDINE-2-CARBONYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response.

Mode of Action

The compound interacts with its targets (BSA and BLC) by binding to them . This binding triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner . The binding constants of the compound with BSA and BLC indicate its considerable interaction with these proteins .

Biochemical Pathways

The compound’s interaction with BLC enhances the enzyme’s activity, which plays a vital role in the biochemical pathway of oxidative stress response . By enhancing catalase activity, the compound helps in attenuating cellular oxidative stress .

Pharmacokinetics

Its considerable interaction with proteins like bsa and blc suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of cellular oxidative stress by enhancing catalase activity . It has been found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .

Action Environment

The compound’s ability to enhance catalase activity and attenuate oxidative stress suggests that it may be effective in environments with high oxidative stress .

Biochemical Analysis

Biochemical Properties

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as catalase and proteins like bovine serum albumin (BSA). The binding constants of this compound with BSA and catalase indicate strong interactions, which lead to structural changes in these proteins and enhance their activity . These interactions are essential for understanding the compound’s potential in therapeutic applications, especially in mitigating oxidative stress.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, particularly in A549 cells, by mitigating oxidative stress-induced inhibition . This compound also affects cell signaling pathways and gene expression, leading to reduced apoptotic cell death. These cellular effects highlight its potential in protecting cells from oxidative damage and improving cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances enzyme activity by increasing substrate availability and inducing favorable structural changes in enzymes like catalase . This compound also influences gene expression by modulating signaling pathways that control oxidative stress responses, thereby reducing apoptosis and promoting cell survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has shown stability and sustained activity in enhancing enzyme functions and protecting cells from oxidative stress . Long-term studies indicate that it maintains its protective effects without significant degradation, making it a reliable agent for prolonged biochemical applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At optimal doses, it enhances enzyme activity and reduces oxidative stress without adverse effects. At higher doses, potential toxicity and adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate oxidative stress responses. It interacts with enzymes like catalase, enhancing their activity and influencing metabolic flux. This compound also affects metabolite levels, contributing to its protective effects against oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for its biochemical efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within organelles involved in oxidative stress responses, such as mitochondria and peroxisomes. Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the pyrrolidine moiety.

    Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but not the thiazolidine ring.

Uniqueness

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4S)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

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